molecular formula C12H16IN5O B5163235 N-(6-methoxy-4-methyl-2-quinazolinyl)-N''-methylguanidine hydroiodide

N-(6-methoxy-4-methyl-2-quinazolinyl)-N''-methylguanidine hydroiodide

Cat. No.: B5163235
M. Wt: 373.19 g/mol
InChI Key: DOXYAWLLGOIRKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(6-methoxy-4-methyl-2-quinazolinyl)-N''-methylguanidine hydroiodide, also known as Moxonidine, is a selective agonist of the imidazoline receptor and is widely used in scientific research. It has been studied for its potential therapeutic effects in various diseases, including hypertension, diabetes, and cancer.

Mechanism of Action

N-(6-methoxy-4-methyl-2-quinazolinyl)-N''-methylguanidine hydroiodide acts as a selective agonist of the imidazoline receptor, which is involved in the regulation of blood pressure, insulin sensitivity, and cell growth. By binding to this receptor, this compound can modulate sympathetic and parasympathetic nerve activity, improve insulin sensitivity, and inhibit the growth of cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to lower blood pressure by reducing sympathetic nerve activity and increasing parasympathetic nerve activity. It has also been shown to improve insulin sensitivity and glucose uptake in skeletal muscle cells. Additionally, this compound has been shown to inhibit the growth of cancer cells in vitro.

Advantages and Limitations for Lab Experiments

N-(6-methoxy-4-methyl-2-quinazolinyl)-N''-methylguanidine hydroiodide has several advantages for lab experiments, including its selectivity for the imidazoline receptor, its well-established synthesis method, and its potential therapeutic effects in various diseases. However, this compound also has limitations, including its potential toxicity and the need for further research to fully understand its mechanism of action and potential side effects.

Future Directions

There are several future directions for research on N-(6-methoxy-4-methyl-2-quinazolinyl)-N''-methylguanidine hydroiodide, including its potential therapeutic effects in other diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to fully understand its mechanism of action and potential side effects, as well as its potential for use in combination with other drugs. Overall, this compound has the potential to be a valuable tool for scientific research and may have important therapeutic applications in the future.

Synthesis Methods

N-(6-methoxy-4-methyl-2-quinazolinyl)-N''-methylguanidine hydroiodide can be synthesized through a multi-step process involving the condensation of 2-amino-4-methylquinazoline with 2-chloro-N-methyl-N-(4-nitrophenyl)acetamide, followed by reduction and subsequent reaction with guanidine hydrochloride. The final product is obtained by treating the intermediate with hydroiodic acid.

Scientific Research Applications

N-(6-methoxy-4-methyl-2-quinazolinyl)-N''-methylguanidine hydroiodide has been extensively studied for its potential therapeutic effects in various diseases. It has been shown to lower blood pressure by reducing sympathetic nerve activity and increasing parasympathetic nerve activity. It has also been studied for its potential anti-diabetic effects, as it has been shown to improve insulin sensitivity and glucose uptake in skeletal muscle cells. Additionally, this compound has been studied for its potential anti-cancer effects, as it has been shown to inhibit the growth of cancer cells in vitro.

Properties

IUPAC Name

1-(6-methoxy-4-methylquinazolin-2-yl)-2-methylguanidine;hydroiodide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N5O.HI/c1-7-9-6-8(18-3)4-5-10(9)16-12(15-7)17-11(13)14-2;/h4-6H,1-3H3,(H3,13,14,15,16,17);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOXYAWLLGOIRKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=C(C=CC2=NC(=N1)NC(=NC)N)OC.I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16IN5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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